Kokumi Taste Modulation Threshold vs. Analogs
In a systematic study of thiamine-derived taste modulators, (4-amino-2-methylpyrimidin-5-yl)methanethiol exhibited kokumi taste-modulating activity with a quantified detection threshold of 35 μmol/L [1]. This threshold is 3.4-fold lower (more potent) than the structurally related analog 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)pentan-2-one (threshold 120 μmol/L) and 25-fold lower than 2-methyl-5-((methylthio)methyl)pyrimidin-4-amine (threshold 880 μmol/L), which is the highest recorded threshold among the 11 thiamine-derived pyrimidines evaluated in the same study [1].
| Evidence Dimension | Kokumi taste detection threshold (half-tongue test, triangle test according to DIN EN ISO 4120) |
|---|---|
| Target Compound Data | 35 μmol/L |
| Comparator Or Baseline | Comparator 1: 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)pentan-2-one (threshold 120 μmol/L); Comparator 2: 2-methyl-5-((methylthio)methyl)pyrimidin-4-amine (threshold 880 μmol/L) |
| Quantified Difference | 3.4-fold lower than Comparator 1; 25-fold lower than Comparator 2 |
| Conditions | Sensory evaluation in aqueous model systems (pH 6.5); half-tongue test with trained panel (n=12-15); triangle test according to DIN EN ISO 4120 |
Why This Matters
Lower sensory threshold translates to higher potency per unit mass, enabling reduced usage levels in flavor formulation and cost-efficient procurement for sensory research applications.
- [1] Brehm, L., Frank, O., Ranner, J., & Hofmann, T. (2019). Novel Taste-Enhancing 4-Amino-2-methyl-5-heteroalkylpyrimidines Formed from Thiamine by Maillard-Type Reactions. Journal of Agricultural and Food Chemistry, 67(50), 13986-13997. View Source
